An In-depth Technical Guide to the Chemical Properties and Structure of Hypaconitine
An In-depth Technical Guide to the Chemical Properties and Structure of Hypaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypaconitine (B608023), a C19-diterpenoid alkaloid, is a highly toxic yet pharmacologically significant compound predominantly found in plants of the Aconitum genus, commonly known as aconite or wolfsbane. Historically used in traditional medicine for its analgesic and anti-inflammatory properties, modern scientific investigation has delved into its complex chemical nature and mechanisms of action. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols and signaling pathways associated with hypaconitine, tailored for professionals in research and drug development.
Chemical Structure and Properties
Hypaconitine is characterized by a complex polycyclic diterpenoid structure. Its chemical identity and physical characteristics are summarized below.
Table 1: Chemical and Physical Properties of Hypaconitine
| Property | Value | Reference(s) |
| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | [1] |
| Molecular Formula | C₃₃H₄₅NO₁₀ | [2][3][4][5] |
| Molecular Weight | 615.71 g/mol | [1][2][3][4] |
| CAS Number | 6900-87-4 | [2][3][4][6] |
| Appearance | White solid/powder | [6] |
| Melting Point | 186-188 °C | [3] |
| Solubility | Soluble in DMSO (10 mg/mL), DMF (15 mg/mL), and Ethanol (B145695) (5 mg/mL). Insoluble in water. | [2][7][8] |
| Purity | Commercially available with purity ≥90% to >98%. | [4][9] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). | [7] |
Spectroscopic Data
The intricate structure of hypaconitine has been elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for the structural confirmation of hypaconitine. The chemical shifts are influenced by the solvent used.
Table 2: ¹H and ¹³C NMR Spectral Data for Hypaconitine
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| 1 | 84.1 | 3.25 (d, J=6.5) |
| 2 | 43.5 | 2.65 (dd, J=6.5, 1.5) |
| 3 | 34.5 | 4.08 (d, J=7.0) |
| 4 | 39.1 | 2.15 (m) |
| 5 | 49.5 | 2.05 (m) |
| 6 | 90.8 | 4.15 (d, J=6.5) |
| 7 | 88.1 | 4.95 (d, J=6.0) |
| 8 | 77.5 | 5.75 (d, J=5.0) |
| 9 | 45.8 | 3.15 (dd, J=10.0, 7.0) |
| 10 | 40.5 | 2.35 (m) |
| 11 | 50.2 | 2.75 (m) |
| 12 | 29.5 | 1.75 (m), 2.25 (m) |
| 13 | 75.1 | 4.45 (s) |
| 14 | 83.5 | 5.05 (t, J=5.0) |
| 15 | 79.1 | 4.90 (d, J=6.0) |
| 16 | 83.1 | 3.85 (d, J=7.0) |
| 17 | 61.5 | 3.65 (s) |
| 18 | 77.8 | 3.30 (s) |
| 19 | 53.8 | 2.95 (m), 3.10 (m) |
| 20 | - | - |
| C=O (Acetate) | 170.1 | - |
| CH₃ (Acetate) | 21.5 | 2.08 (s) |
| C=O (Benzoyl) | 166.5 | - |
| C-1' (Benzoyl) | 130.5 | - |
| C-2', 6' (Benzoyl) | 129.8 | 8.05 (d, J=7.5) |
| C-3', 5' (Benzoyl) | 128.5 | 7.50 (t, J=7.5) |
| C-4' (Benzoyl) | 133.0 | 7.60 (t, J=7.5) |
| N-CH₃ | 42.5 | 2.55 (s) |
| OCH₃-1 | 56.2 | 3.35 (s) |
| OCH₃-6 | 59.1 | 3.75 (s) |
| OCH₃-16 | 58.2 | 3.45 (s) |
| OCH₃-18 | 57.8 | 3.30 (s) |
| 4-CH₂OCH₃ | 67.5 | 3.55 (s) |
Note: NMR data can vary slightly based on solvent and experimental conditions. The data presented is a compilation from typical values found in the literature.
Infrared (IR) Spectroscopy
The FT-IR spectrum of hypaconitine reveals characteristic absorption bands corresponding to its functional groups.
Table 3: FT-IR Spectral Data for Hypaconitine
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3450 | O-H Stretching | Hydroxyl groups |
| ~2950 | C-H Stretching | Aliphatic C-H |
| ~1720 | C=O Stretching | Ester (acetyl and benzoyl) |
| ~1600, ~1450 | C=C Stretching | Aromatic ring |
| ~1270 | C-O Stretching | Ester |
| ~1100 | C-O Stretching | Ether |
Mass Spectrometry
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly used for the sensitive detection and quantification of hypaconitine.
Table 4: Mass Spectrometry Data for Hypaconitine
| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Reference(s) |
| Positive ESI | 616.2 | 556.1 | [3][10] |
Experimental Protocols
Isolation and Purification of Hypaconitine from Aconitum carmichaelii
The following is a general protocol for the extraction and purification of hypaconitine from the roots of Aconitum carmichaelii.
1. Extraction: a. Air-dry and powder the roots of Aconitum carmichaelii. b. Macerate the powdered plant material with 95% ethanol at room temperature for 24-48 hours. c. Filter the extract and repeat the extraction process twice more with fresh solvent. d. Combine the ethanolic extracts and concentrate under reduced pressure to obtain a crude extract.
2. Acid-Base Extraction: a. Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid. b. Filter the acidic solution to remove non-alkaloidal components. c. Adjust the pH of the filtrate to 9-10 with an ammonium (B1175870) hydroxide (B78521) solution. d. Extract the alkaline solution three times with an equal volume of chloroform (B151607) or ethyl acetate. e. Combine the organic layers and concentrate under reduced pressure to yield a crude alkaloid fraction.
3. Chromatographic Purification: a. Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1 to 10:1, v/v). c. Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol (e.g., 20:1, v/v) mobile phase and visualize under UV light or with Dragendorff's reagent. d. Combine fractions containing hypaconitine and concentrate. e. Further purify the enriched fraction by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a mobile phase of acetonitrile (B52724) and water containing a small amount of formic acid or triethylamine (B128534).
Analytical High-Performance Liquid Chromatography (HPLC)
The following method is suitable for the quantitative analysis of hypaconitine.
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727), water, chloroform, and triethylamine (700:300:10:1, v/v/v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive for the quantification of hypaconitine in biological matrices.
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using methanol and 0.1% formic acid in water.[3]
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transition of m/z 616.2 → 556.1.[3]
Signaling Pathways and Mechanism of Action
Hypaconitine exerts its biological effects, including its toxicity, through the modulation of several key signaling pathways.
Interaction with Voltage-Gated Sodium Channels
A primary mechanism of action for hypaconitine is its interaction with voltage-gated sodium channels (VGSCs). It binds to site 2 of the α-subunit of these channels, leading to a persistent activation.[9] This disrupts normal neuronal and cardiac muscle cell function by causing a prolonged influx of Na⁺ ions, leading to membrane depolarization and hyperexcitability. This action is central to its neurotoxic and cardiotoxic effects.
Disruption of Intracellular Calcium Homeostasis
Hypaconitine induces a significant increase in intracellular calcium concentration ([Ca²⁺]i). This is achieved through a dual mechanism: promoting Ca²⁺ influx from the extracellular space and triggering Ca²⁺ release from the endoplasmic reticulum (ER). The influx from the extracellular space is partly mediated by store-operated calcium entry (SOCE), a process activated by the depletion of ER calcium stores.[11][12] The sustained elevation of intracellular calcium contributes to cytotoxicity and apoptosis.
Involvement in PI3K/Akt and MAPK Signaling Pathways
Recent studies have implicated hypaconitine in the modulation of the PI3K/Akt and MAPK signaling pathways, particularly in the context of its toxic effects on the liver and heart. In hepatotoxicity, hypaconitine may affect the PI3K-Akt and MAPK signaling pathways, leading to oxidative stress, inflammation, and apoptosis.[2][13] Similarly, in cardiotoxicity, aconitine (B1665448) (a closely related analogue) has been shown to activate these pathways, contributing to cardiomyocyte apoptosis.[4][11]
Conclusion
Hypaconitine remains a molecule of significant interest due to its potent biological activities. A thorough understanding of its chemical properties, structure, and mechanisms of action is paramount for any research or development efforts. This guide provides a foundational overview of these aspects, emphasizing the importance of precise analytical techniques and a deeper investigation into its complex interactions with cellular signaling pathways. Further research is warranted to fully elucidate its therapeutic potential while mitigating its inherent toxicity.
References
- 1. lcms.cz [lcms.cz]
- 2. Integrating metabolomics and network toxicology to reveal the mechanism of hypoaconitine-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. IR _2007 [uanlch.vscht.cz]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network - PubMed [pubmed.ncbi.nlm.nih.gov]
